molecular formula C17H25N3O5 B2807522 Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate CAS No. 2034443-73-5

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

Cat. No.: B2807522
CAS No.: 2034443-73-5
M. Wt: 351.403
InChI Key: LMGSFRPTVCOLOW-UHFFFAOYSA-N
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Description

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the coupling of the nicotinamide derivative with the tetrahydrofuran moiety under specific reaction conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The nicotinamide moiety can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the nicotinamide moiety may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s stability and solubility, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate: Features a tetrahydrofuran ring and nicotinamide moiety.

    Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)benzamido)ethyl)carbamate: Similar structure but with a benzamide moiety instead of nicotinamide.

    Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)pyridinamido)ethyl)carbamate: Contains a pyridine ring instead of nicotinamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nicotinamide moiety allows for interactions with NAD+ dependent enzymes, while the tetrahydrofuran ring provides structural rigidity and stability. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)24-13-6-9-23-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSFRPTVCOLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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